2-(6-cyano-1-indolyl)-N-cyclohexylacetamide
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Overview
Description
2-(6-cyano-1-indolyl)-N-cyclohexylacetamide is a member of indoles.
Scientific Research Applications
Antidiabetic Potential
The compound's relevance in antidiabetic research was highlighted in a study by Nazir et al. (2018), where various N-substituted derivatives, including those related to 2-(6-cyano-1-indolyl)-N-cyclohexylacetamide, demonstrated significant antidiabetic potential through α-glucosidase enzyme inhibition. The compounds exhibited low cytotoxicity and good to moderate inhibition potential, suggesting their potential as lead molecules in antidiabetic research (Nazir et al., 2018).
Anticancer Activity
Kumar et al. (2014) explored the synthesis of α-cyano bis(indolyl)chalcones, closely related to the compound , finding them to exhibit potent in vitro anticancer activity against human cancer cell lines. These compounds were suggested as microtubule stabilizing agents, indicating their potential in cancer therapy research (Kumar et al., 2014).
Inhibition of DNA Topoisomerases in Leishmaniasis
Ray et al. (1997) studied novel indolyl quinolines, similar in structure to 2-(6-cyano-1-indolyl)-N-cyclohexylacetamide, and found them to inhibit type I and type II DNA topoisomerases of Leishmania donovani. This dual inhibition indicates their potential as therapeutic agents in treating human leishmaniasis (Ray et al., 1997).
Antimicrobial Applications
Ewies and Abdelsalaam (2020) utilized a compound similar to 2-(6-cyano-1-indolyl)-N-cyclohexylacetamide in synthesizing various heterocycles, which were then tested for antimicrobial activities. Their study indicated the potential application of such compounds in developing new antimicrobial agents (Ewies & Abdelsalaam, 2020).
properties
Product Name |
2-(6-cyano-1-indolyl)-N-cyclohexylacetamide |
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Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
2-(6-cyanoindol-1-yl)-N-cyclohexylacetamide |
InChI |
InChI=1S/C17H19N3O/c18-11-13-6-7-14-8-9-20(16(14)10-13)12-17(21)19-15-4-2-1-3-5-15/h6-10,15H,1-5,12H2,(H,19,21) |
InChI Key |
RXMIGIZQJGELGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=CC3=C2C=C(C=C3)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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